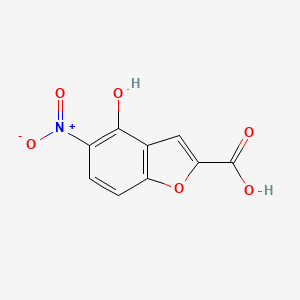
4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of benzofuran derivatives followed by hydroxylation and carboxylation. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives . Another approach includes the use of microwave-assisted synthesis to obtain benzofuran compounds .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization . These methods are favored for their efficiency and high yield.
化学反応の分析
Types of Reactions: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-tumor properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with certain cardiac conditions.
類似化合物との比較
Amiodarone: A well-known benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Exhibits anti-inflammatory and anti-tumor properties.
Bergapten: Known for its photosensitizing effects.
Nodekenetin: Has potential anti-cancer activities.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: Exhibits antibacterial and antifungal properties.
Uniqueness: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activities.
特性
CAS番号 |
88220-84-2 |
|---|---|
分子式 |
C9H5NO6 |
分子量 |
223.14 g/mol |
IUPAC名 |
4-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-8-4-3-7(9(12)13)16-6(4)2-1-5(8)10(14)15/h1-3,11H,(H,12,13) |
InChIキー |
UJNIHCFKDVOFBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C(=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
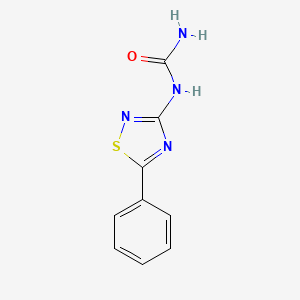
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

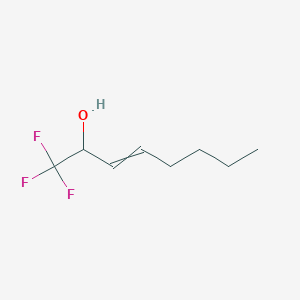
![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)
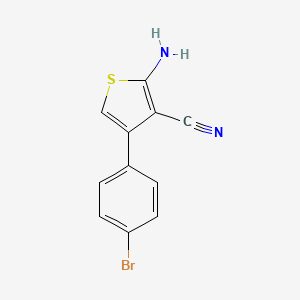

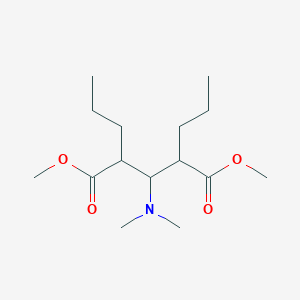
![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)
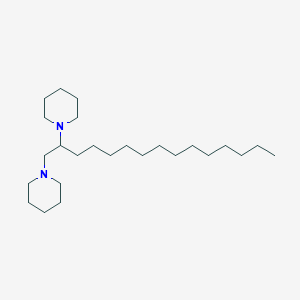
acetic acid](/img/structure/B14400810.png)
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)

